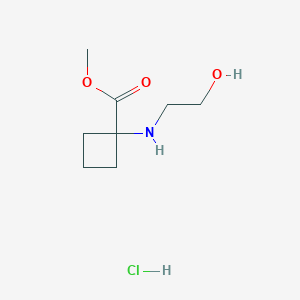![molecular formula C16H16N2O5S B2717857 ({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid CAS No. 317804-68-5](/img/structure/B2717857.png)
({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid” is a unique chemical compound. It has a linear formula of C10H12N2O5S . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a SMILES string representation ofO=S(C(C=C1)=CC=C1NC(C)=O)(NCC(O)=O)=O . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a CAS Number of 23776-98-9 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Analytical Chemistry Applications
- Determination of Modified Amino Acids : A study by Malencik et al. (1990) described a high-performance liquid chromatography system for analyzing dityrosine, phosphorylated amino acids, and other amino acids in protein hydrolysates, highlighting the analytical utility of sulfonamide derivatives in detecting amino acids at picomole levels (Malencik, Zhao, & Anderson, 1990).
Medicinal Chemistry and Drug Design
- Sulfonamide Drugs : Research into sulfonamide drugs, known for their antimicrobial and anti-inflammatory properties, was conducted by Hussain et al. (2022). The study synthesized sulfonamides by reacting p-toluenesulfonyl chloride with various acids, validating their structures and evaluating antibacterial potential, demonstrating the role of sulfonamide compounds in developing new medicinal drugs (Hussain, Riaz, Rehman, Shahid, & Abbas, 2022).
Environmental and Ecological Studies
- Environmental Impact of Sulfonamides : Sukul and Spiteller (2006) reviewed the distribution, transport, and environmental impact of sulfonamide antibiotics used in agriculture and as human medicines. This study emphasized the ecological considerations of sulfonamide compounds, including their persistence and effects on water systems (Sukul & Spiteller, 2006).
Chemical Synthesis and Characterization
- Synthesis of Sulfonamide Derivatives : Rudyakova et al. (2006) described the hydrolytic transformations of certain arylsulfonylamino acetic acids under microwave irradiation, producing N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. This research provides insights into the synthetic pathways and potential chemical applications of sulfonamide derivatives (Rudyakova, Evstaf’eva, Rozentsveig, Mirskova, & Levkovskaya, 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)17-13-7-9-14(10-8-13)24(22,23)18-15(16(20)21)12-5-3-2-4-6-12/h2-10,15,18H,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNDWLIIQRYPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2717774.png)







![4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile](/img/structure/B2717790.png)
![2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2717791.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2717796.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2717797.png)